

Application Notes and Protocols for (Z)-SU14813 in Murine Models

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Compound of Interest

Compound Name: (Z)-SU14813

Cat. No.: B1662422

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and relevant protocols for the use of **(Z)-SU14813**, a multi-targeted receptor tyrosine kinase inhibitor, in mouse models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound.

Mechanism of Action

(Z)-SU14813 is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, and metastasis.^{[1][2][3]} Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Stem Cell Factor Receptor (KIT), and Fms-like Tyrosine Kinase 3 (FLT3).^{[1][2][3]} By binding to and inhibiting the phosphorylation of these receptors, SU14813 effectively blocks downstream signaling pathways, leading to the inhibition of cellular proliferation, migration, and survival of endothelial and tumor cells.^{[1][2][4][5]}

Quantitative Data Summary

The following tables summarize the key quantitative data for **(Z)-SU14813** derived from in vitro and in vivo murine studies.

Table 1: In Vitro Inhibitory Activity of SU14813^{[1][6][7]}

Target Kinase	IC50 (nmol/L)
VEGFR-1	2
VEGFR-2	50
PDGFR- β	4
KIT	15

Table 2: Cellular IC50 Values of SU14813[1][6]

Target Receptor	Cell Line	IC50 (nmol/L)
VEGFR-2	Porcine Aorta Endothelial Cells	5.2
PDGFR- β	Porcine Aorta Endothelial Cells	9.9
KIT	Porcine Aorta Endothelial Cells	11.2

Table 3: Pharmacokinetic Parameters of SU14813 in Mice[1]

Parameter	Value
Systemic Clearance	46 mL/min/kg
Volume of Distribution	1.5 L/kg
Plasma Half-life (t1/2)	1.8 hours
Oral Bioavailability	~40%
Unbound Plasma Protein Fraction	4% - 6%
Effective Plasma Concentration for In Vivo Target Inhibition	100 - 200 ng/mL

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Subcutaneous Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of SU14813 in mice bearing subcutaneous xenograft tumors.

1. Cell Culture and Implantation:

- Culture human or rat tumor cell lines (e.g., 786-O, MV4;11, Colo205, C6, MV522) under standard conditions.[\[1\]](#)
- Harvest cells and resuspend in an appropriate medium. For some models, consider adding 50% Basement Matrigel Matrix to aid initial tumor formation.[\[1\]](#)
- Subcutaneously implant 2×10^6 to 6×10^6 tumor cells into the hind flank of athymic or non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice.[\[1\]](#)

2. Tumor Growth and Treatment Initiation:

- Allow tumors to grow to a size of 100 to 350 mm³.[\[1\]](#)
- Monitor tumor growth by measuring tumor volume twice weekly.

3. Formulation and Administration of SU14813:

- Formulation 1 (Suspension): Prepare a suspension of SU14813 in a carboxymethyl cellulose-based vehicle.[\[1\]](#)
- Formulation 2 (Solution): For a 2.5 mg/mL solution, dissolve SU14813 in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[\[6\]](#) Alternatively, a vehicle of 10% DMSO and 90% Corn Oil can be used.[\[6\]](#)
- Administer SU14813 orally (p.o.) via gavage.[\[1\]](#)

4. Dosing Regimen:

- A twice-daily (BID) dosing regimen is suggested due to the relatively short plasma half-life of SU14813 in mice.[\[1\]](#)
- Doses used in preclinical studies have ranged from 10 to 120 mg/kg, administered twice daily.[\[1\]](#)

5. Combination Therapy (Optional):

- To evaluate synergistic effects, SU14813 can be administered in combination with other chemotherapeutic agents. For example, in a murine LLC model, SU14813 was administered p.o. BID, while docetaxel was administered intravenously (i.v.) at 40 mg/kg thrice weekly.[\[1\]](#)

6. Efficacy Evaluation:

- Continue treatment for a predetermined period (e.g., 21 days).[\[1\]](#)
- Assess treatment response by measuring tumor growth inhibition.[\[1\]](#)

Protocol 2: Pharmacokinetic Study in Mice

This protocol describes a method to determine the pharmacokinetic profile of SU14813 in mice.

1. Animal Model:

- Use an appropriate mouse strain for pharmacokinetic studies.

2. Drug Administration:

- Administer a single oral dose of SU14813 (e.g., 30-50 mg/kg).[\[1\]](#)

3. Plasma Sample Collection:

- Collect blood samples at various time points post-administration.

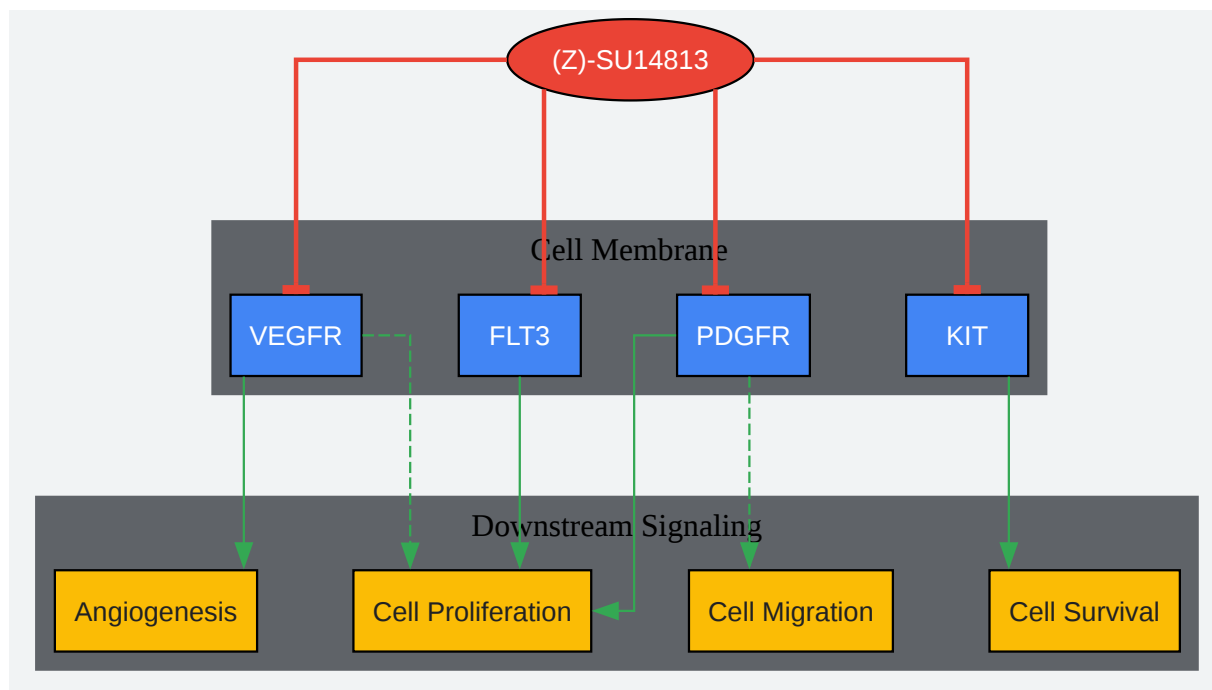
4. Plasma Analysis:

- Analyze the plasma concentrations of SU14813 using a validated analytical method.

5. Pharmacokinetic Analysis:

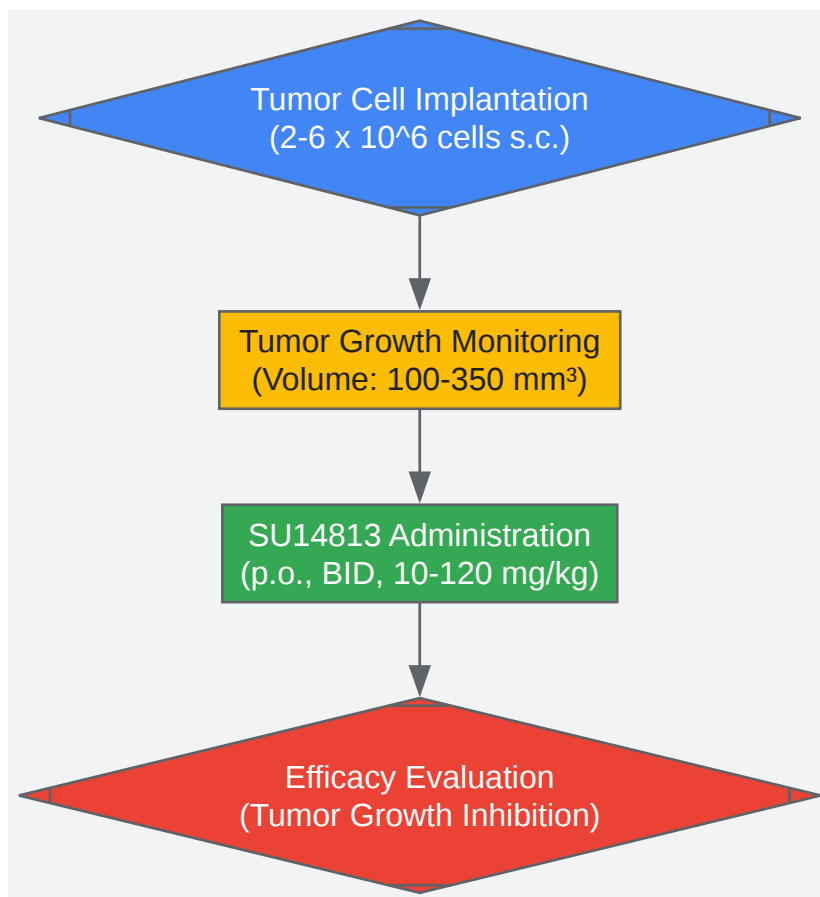
- Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[\[1\]](#)

Visualizations



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Caption: **(Z)-SU14813** inhibits multiple RTKs, blocking key downstream signaling pathways.



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Caption: Workflow for in vivo antitumor efficacy studies of **(Z)-SU14813** in mice.

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